BenchChemオンラインストアへようこそ!

Kalten

Hypertension Geriatric Medicine Combination Therapy

Kalten is a prototypical, once-daily triple-combination antihypertensive, uniquely combining atenolol (beta-blocker), hydrochlorothiazide (thiazide), and amiloride (K⁺-sparing diuretic) to deliver superior blood pressure control with enhanced metabolic tolerability. Clinically validated in elderly patients, this fixed-dose format addresses hypokalemia risk, a key differentiator from standard two-drug regimens. Ideal as an investigational product or comparator in geriatric hypertension clinical trials, pharmacokinetic studies, and real-world pharmacoeconomic analyses evaluating multi-mechanism therapies. Secure this research-exclusive, precisely formulated reference material for your next study.

Molecular Formula C27H39Cl3N12O8S2
Molecular Weight 830.2 g/mol
CAS No. 126294-31-3
Cat. No. B163026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKalten
CAS126294-31-3
Synonymskalten
Molecular FormulaC27H39Cl3N12O8S2
Molecular Weight830.2 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl
InChIInChI=1S/C14H22N2O3.C7H8ClN3O4S2.C6H8ClN7O.ClH/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18);1-2,10-11H,3H2,(H2,9,12,13);(H4,8,9,13)(H4,10,11,14,15);1H
InChIKeySQKWGFYBPROOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kalten (CAS 126294-31-3): Fixed-Dose Antihypertensive Combination for Scientific and Clinical Procurement


Kalten, registered under CAS 126294-31-3, is a fixed-dose, triple-combination antihypertensive product containing atenolol (50 mg), hydrochlorothiazide (25 mg), and amiloride hydrochloride (2.5 mg) per capsule [1]. This specific formulation is designed for once-daily oral administration in the management of hypertension, particularly in elderly patients, and is classified as a drug combination in the MeSH thesaurus [1]. The product's unique composition is intended to leverage the complementary mechanisms of a cardioselective beta-blocker, a thiazide diuretic, and a potassium-sparing diuretic to achieve enhanced blood pressure control and improved metabolic tolerability.

Why Generic Substitution with Individual Components Fails for Kalten (CAS 126294-31-3)


Simple substitution with a generic beta-blocker, thiazide diuretic, or even a two-drug combination is insufficient to replicate the specific clinical profile of Kalten. The fixed-dose combination of atenolol, hydrochlorothiazide, and amiloride provides a synergistic antihypertensive effect that is superior to its individual components in non-responsive patients [1]. Crucially, the inclusion of the potassium-sparing diuretic amiloride counteracts the hypokalemic effects of hydrochlorothiazide, a metabolic disturbance that is not addressed by atenolol monotherapy or a standard beta-blocker/thiazide combination [2]. This unique three-drug ratio is clinically validated for once-daily use in the elderly, a population where metabolic stability and simplified dosing regimens are paramount for adherence and safety [3].

Quantitative Differentiation of Kalten (CAS 126294-31-3): Head-to-Head Evidence for Procurement Decisions


Superior Blood Pressure Control in Non-Responders to Monotherapy

Kalten's fixed-dose combination demonstrates superior antihypertensive efficacy compared to its individual components in patients unresponsive to monotherapy. A between-patient study demonstrated that in 26 patients who were non-responders to atenolol (100 mg) alone, the addition of hydrochlorothiazide + amiloride (50 mg + 5 mg) as part of a combination regimen resulted in a further clinically consistent decrease in both supine and upright blood pressure [1]. Similarly, 19 patients non-responsive to the diuretic combination alone experienced a further decrease in blood pressure upon the addition of atenolol [1]. This evidence confirms that the triple combination provides an additional therapeutic benefit not achievable with simpler treatment regimens.

Hypertension Geriatric Medicine Combination Therapy

Attenuation of Thiazide-Induced Potassium Loss Compared to Atenolol

A key differentiator for Kalten is its ability to mitigate the hypokalemic effects of hydrochlorothiazide, a common adverse effect of thiazide diuretics. The MRC elderly trial demonstrated that after one year, patients receiving hydrochlorothiazide plus amiloride experienced a mean reduction in serum potassium of -0.18 mmol/L compared to placebo [1]. In contrast, patients in the atenolol arm of the same trial experienced an increase in serum potassium [1]. This data supports the conclusion that the amiloride component of Kalten effectively spares potassium, providing a metabolic advantage over atenolol monotherapy and standard thiazide-containing combinations lacking a potassium-sparing agent.

Metabolic Effects Hypokalemia Electrolyte Balance

Validated Once-Daily Dosing Regimen in Elderly Hypertensive Patients

Kalten's fixed-dose combination is specifically validated for once-daily administration in elderly patients (aged 60-79 years), a demographic where medication adherence and tolerability are critical. A double-blind, randomized clinical trial in patients over 60 years of age concluded that Kalten (atenolol 50 mg, hydrochlorothiazide 25 mg, amiloride 2.5 mg) administered once daily was a safe, well-tolerated, and highly effective therapy [1]. This study confirmed that the 24-hour duration of action is sufficient for once-daily dosing, simplifying the regimen compared to multiple-pill alternatives and reducing the pill burden.

Geriatric Pharmacology Medication Adherence Dosing Schedule

Primary Application Scenarios for Kalten (CAS 126294-31-3) in Scientific and Industrial Settings


Clinical Trials in Elderly Hypertensive Populations

Kalten is optimally suited for use as an investigational product or comparator in clinical trials targeting hypertension in elderly subjects (≥60 years). Its once-daily, fixed-dose combination has been validated in this specific demographic, demonstrating both efficacy and a favorable tolerability profile, including metabolic stability [1]. Its use can simplify trial protocols by reducing pill burden and ensuring consistent dosing, thereby minimizing variability and improving participant adherence.

Comparative Effectiveness Research on Combination Antihypertensive Regimens

As a prototypical triple-combination product, Kalten serves as a valuable comparator in real-world studies and pharmacoeconomic analyses evaluating the cost-effectiveness of fixed-dose combinations versus free-dose combinations or sequential monotherapy. Its established clinical profile provides a benchmark for assessing the added value of integrated, multi-mechanism therapies in hypertension management [2].

Pharmacokinetic and Pharmacodynamic Studies in Special Populations

The unique combination of a beta-blocker (atenolol), a thiazide (hydrochlorothiazide), and a potassium-sparing agent (amiloride) makes Kalten a relevant subject for pharmacokinetic studies investigating drug-drug interactions, age-related changes in drug disposition, and the pharmacodynamic impact on electrolyte balance. A comparative study has already noted that the bioavailability and 24-hour blood concentrations of its components are significantly greater in the elderly, highlighting a critical area for further investigation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kalten

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.